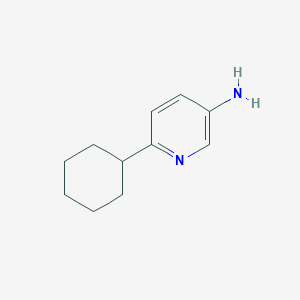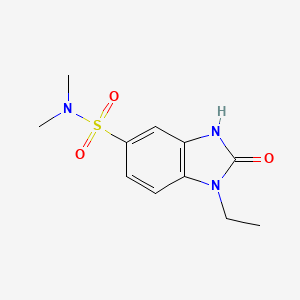![molecular formula C4H3N5O2 B2401444 1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol CAS No. 124868-43-5](/img/structure/B2401444.png)
1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol is a useful research compound. Its molecular formula is C4H3N5O2 and its molecular weight is 153.101. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Generation and Dienophilic Properties : The compound 1-Benzyl-5,6-dihydro-1H-1,2,3-triazolo[4,5-d]pyridazine-4,7-dione was synthesized and studied for its dienophilic properties. The compound was found to yield hetero-Diels-Alder adducts with good yields. The structure of the cycloadduct was determined by X-ray analysis (Theocharis, Alexandrou, & Terzis, 1990).
Synthesis of 1,2,3‐Triazolo[4,5‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines : New 1,2,3-triazolo[4,5-d]pyridazines were prepared and transformed into 1,2,4-triazolo[4,3-b]pyridazines. This synthesis involved condensation processes and resulted in zwitterionic compounds (Biagi et al., 1997).
Design and Synthesis for Antiviral Applications : A series of compounds containing 5,6-dihydro-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diones were synthesized as potential antiviral agents. These compounds were evaluated for activity against various DNA and RNA viruses, though none exhibited significant antiviral activity (Bankowska et al., 2014).
Pharmacological and Chemical Properties
Adenosine Receptor Binding : Studies on 4-aminosubstituted 1,2,3-triazolo[4,5-d]pyridazine derivatives indicated binding affinity towards A1-adenosine receptors. Certain compounds demonstrated high affinity and selectivity toward these receptors (Biagi et al., 1996).
Density Functional Theory (DFT) Studies : DFT calculations were performed on 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, revealing insights into regioselectivity of ring closure and aiding in the assignment of the final structure (Mozafari et al., 2016).
Crystal Structure Characterization and Analysis : Pyridazine derivatives, including 1,2,3-triazolo[4,5-d]pyridazines, have been characterized using NMR, IR, and mass spectral studies, along with X-ray diffraction techniques. Density functional theory calculations provided additional insights into their molecular properties (Sallam et al., 2021).
Synthesis and Application in Medicinal Chemistry
CNS Activity of Fluorine-Containing Derivatives : Synthesis of fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines has been explored. These compounds were tested for their CNS activity and found to be mild stimulants (Joshi & Dubey, 1979).
Antiviral Activity against Hepatitis B Virus : Novel compounds synthesized from 1H-[1,2,3]triazolo[4,5-d]pyrimidinediones were tested for antiviral activity against hepatitis B virus, demonstrating moderate activities (El-Essawy, Khattab, & Abdel-Rahman, 2007).
Propriétés
IUPAC Name |
5,6-dihydro-2H-triazolo[4,5-d]pyridazine-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2/c10-3-1-2(6-9-5-1)4(11)8-7-3/h(H,7,10)(H,8,11)(H,5,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOWYXHDQSVWJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1C(=O)NNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2401362.png)
![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2401363.png)
![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)
![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)

![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)


![[3-(Dimethylamino)phenyl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2401379.png)
![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401380.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2401382.png)

